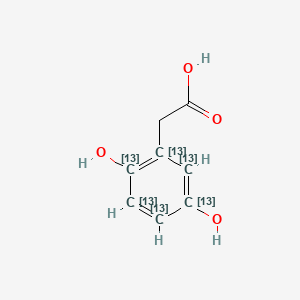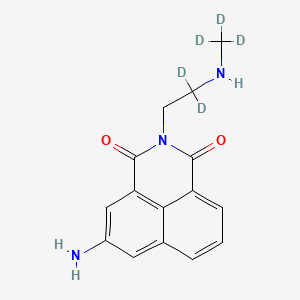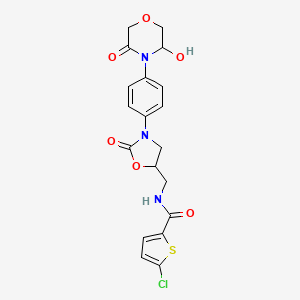
8-Hydroxy Moxifloxacin Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy Moxifloxacin Hydrobromide is a potent antibiotic agent used to treat a wide range of bacterial infections . It is a derivative of the fluoroquinolone class of antibiotics, which work by inhibiting bacterial DNA synthesis and preventing the growth and replication of bacteria .
Molecular Structure Analysis
The molecular formula of this compound is C20H23BrFN3O4 . The compound includes a hydroxyl group and a fluorine atom in the quinolone ring, which enhances its antibacterial activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 468.3 g/mol . It is highly soluble in water and is stable under acidic and basic conditions .科学的研究の応用
Overview of Moxifloxacin
Moxifloxacin, a fluoroquinolone antibiotic, has been extensively researched for its broad spectrum of antibacterial activity, including activity against penicillin-resistant Streptococcus pneumoniae. It is approved for the treatment of various infections and is noted for its good tissue penetration and convenient dosing schedule. The focus of research has largely been on its efficacy in treating acute bacterial infections and its pharmacokinetics (Keating & Scott, 2004; Wise, 1999).
Pharmacokinetics and Clinical Efficacy
Studies have shown that moxifloxacin has a broad spectrum of action, maintaining activity against Gram-positive and Gram-negative organisms and achieving high concentrations in lung epithelial lining fluid, bronchial mucosa, and alveolar macrophages. This wide range of activity supports its clinical use in treating respiratory infections (Nightingale, 2000).
In Vitro and In Vivo Activity
Research has confirmed moxifloxacin's effective antimicrobial spectrum in vitro and its applicability in vivo for treating respiratory tract infections (RTIs), including effectiveness against β-lactam- and macrolide-resistant organisms. The potential for using moxifloxacin to replace other antibiotics in treatment regimens for RTIs has been explored, highlighting its role in advancing therapeutic strategies (Blondeau & Felmingham, 1999).
Ophthalmic Applications
Moxifloxacin has also been evaluated for its use in treating ocular infections. Studies have compared the efficacy of moxifloxacin ophthalmic solution with other fluoroquinolones, emphasizing its improved potency and penetration into ocular tissues. This has led to its recommendation for treating serious ophthalmic infections, such as keratitis and endophthalmitis (Mah, 2004; Schlech & Alfonso, 2005).
Potential for Shortening TB Treatment
Research into moxifloxacin's role in tuberculosis (TB) treatment suggests that it could be used to shorten the standard regimen. Its in vitro activity against Mycobacterium tuberculosis, combined with favorable pharmacokinetic properties, indicates that moxifloxacin could be an important component of future TB treatment strategies, potentially reducing treatment duration and improving patient adherence (Gillespie, 2007).
作用機序
Target of Action
8-Hydroxy Moxifloxacin Hydrobromide, a derivative of Moxifloxacin, is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . Its primary targets are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The bactericidal action of this compound results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the supercoiling and uncoiling of bacterial DNA, which is a crucial process in DNA replication. This inhibition leads to the prevention of bacterial DNA replication and transcription, ultimately resulting in bacterial cell death .
Biochemical Pathways
It is known that the compound interferes with the dna replication and transcription pathways by inhibiting topoisomerase ii and iv . This disruption of DNA processes leads to the inability of the bacteria to replicate and survive.
Pharmacokinetics
Moxifloxacin, from which this compound is derived, is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4 to 15.2 hours, depending on the dose given, indicating a once-daily treatment regimen . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolized moxifloxacin .
Result of Action
The result of the action of this compound is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, the compound prevents the bacteria from replicating. This leads to a decrease in the number of bacterial cells, thereby treating the bacterial infection .
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTHCZDXAAGHAF-OEQYQXMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)


![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)






